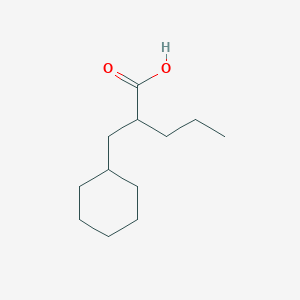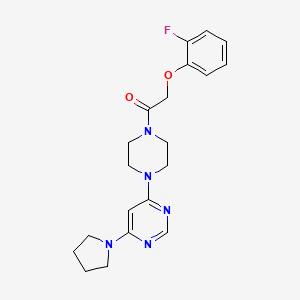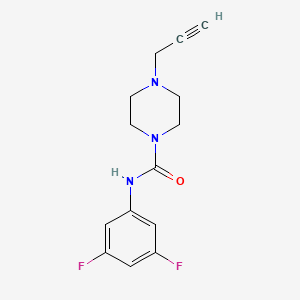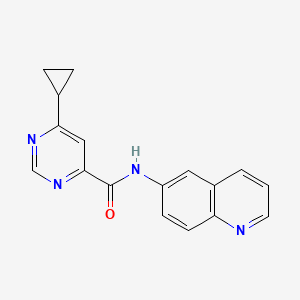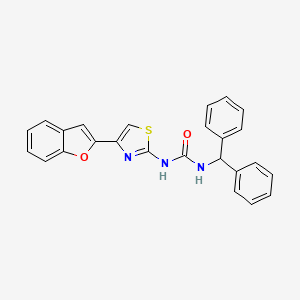
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran derivatives have been found to possess various types of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, benzimidazole analogs have been synthesized using condensation . The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of “1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea” can be inferred from its name. It contains a benzhydryl group, a benzofuran group, a thiazolyl group, and a urea group. The exact structure would need to be confirmed by spectroscopic methods such as NMR .Aplicaciones Científicas De Investigación
Anti-Parkinsonian Activity
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea derivatives have been investigated as potential anti-Parkinsonian agents. In a study, these compounds were designed and synthesized to improve the pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice. Notably, all the synthesized compounds demonstrated activity in alleviating haloperidol-induced catalepsy, with furfuryl and 2-/3-methoxy substituted phenyl derivatives showing particular potency. Additionally, molecular docking studies revealed promising binding interactions with the adenosine A2A receptor, suggesting their potential as antagonists for Parkinson’s disease treatment .
Antimicrobial Activity
The derivatives of BCTU have also shown antimicrobial activity. While the previous biological studies focused on this aspect, further exploration is warranted to understand their efficacy against specific pathogens .
Cytotoxicity Assessment
Researchers have tested the cytotoxicity of BCTU derivatives against human cervical (HeLa) cell lines. These investigations aim to evaluate their impact on cell viability and potential use in cancer therapy .
EGFR Inhibition
The biological target epidermal growth factor receptor (EGFR), a tyrosine kinase, was chosen for docking studies with newly synthesized BCTU hybrids. Understanding their binding interactions with EGFR provides insights into their potential as anticancer agents .
Antioxidant Properties
N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine derivatives, related to BCTU, exhibited potent antioxidant activity. These compounds could play a role in combating oxidative stress-related diseases .
Drug Development Potential
Notably, none of the synthesized BCTU compounds violated Lipinski’s rule of 5, making them suitable drug candidates. Lipinski’s rule assesses pharmacokinetic and metabolic properties, indicating their potential for treating Parkinson’s disease and other disorders .
Propiedades
IUPAC Name |
1-benzhydryl-3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c29-24(27-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18)28-25-26-20(16-31-25)22-15-19-13-7-8-14-21(19)30-22/h1-16,23H,(H2,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFVEZRXDGKSPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

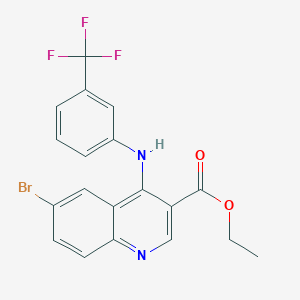
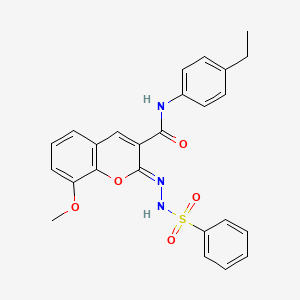
![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)
![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2396235.png)
![N-(2-furylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2396236.png)
![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)
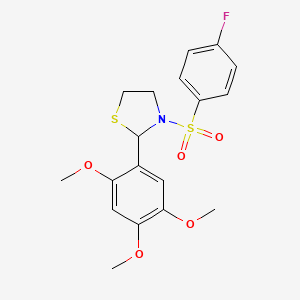

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)
